1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-(fluoromethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHHBFNONWJIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617548 | |
| Record name | 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-68-2 | |
| Record name | 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
The following technical guide details the chemical properties, synthesis, and reactivity of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene . This document is structured for researchers and process chemists, focusing on actionable data, mechanistic insights, and safety protocols.
CAS Number: 63878-68-2 Formula: C₇H₅F₂NO₂ Molecular Weight: 173.12 g/mol IUPAC Name: this compound[1][2]
Executive Summary & Chemical Identity
This compound is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. It belongs to the class of fluorinated nitroarenes , characterized by a unique substitution pattern that combines a labile aromatic fluorine (C1), a chemically distinct benzylic fluorine (C2-methyl), and a strong electron-withdrawing nitro group (C4).
This triad of functional groups makes the molecule a versatile "electrophilic scaffold" for constructing complex heterocyclic cores, particularly in the development of Androgen Receptor Antagonists and Kinase Inhibitors where fluoromethyl groups are used to modulate metabolic stability and lipophilicity.
Chemical Structure Analysis[3]
-
Position 1 (Ar-F): Highly activated for Nucleophilic Aromatic Substitution (
) due to the para-nitro group. -
Position 2 (-CH₂F): A benzylic fluoromethyl group. Unlike trifluoromethyl (-CF₃), which is chemically inert, the monofluoromethyl group can participate in hydrogen bonding and is susceptible to specific metabolic oxidations.
-
Position 4 (-NO₂): A strong electron-withdrawing group (EWG) that activates the ring and serves as a precursor to anilines via reduction.
Physical & Chemical Properties
Note: Specific experimental values for this niche intermediate are rare in open literature. Values below represent high-confidence estimates based on structural analogs (e.g., 2-fluoromethyl-1-nitrobenzene and 1-fluoro-2-methyl-4-nitrobenzene).
| Property | Value / Description | Confidence |
| Physical State | Low-melting solid or semi-solid oil | High (Analog based) |
| Melting Point | 35 – 45 °C (Estimated) | Medium |
| Boiling Point | 245 – 255 °C (at 760 mmHg) | High |
| Density | 1.35 – 1.40 g/cm³ | High |
| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile; Insoluble in Water | High |
| LogP | ~2.1 | High |
| Reactivity Profile | Moisture sensitive (benzylic C-F bond); Light sensitive (nitro group) | High |
Synthesis Methodologies
The synthesis of this compound typically avoids direct radical fluorination of toluene derivatives due to poor selectivity. The preferred industrial route involves Deoxyfluorination of the corresponding benzyl alcohol.
Protocol A: Deoxyfluorination (Primary Route)
This route ensures regioselectivity at the benzylic position without affecting the aromatic fluorine.
Precursor: (2-Fluoro-5-nitrophenyl)methanol Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with (2-Fluoro-5-nitrophenyl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to -78 °C.
-
Addition: Dropwise add DAST (1.1 equiv) over 20 minutes. Maintain temperature below -60 °C to prevent elimination side-products.
-
Reaction: Allow the mixture to warm to 0 °C over 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Quench: Critical Safety Step – Quench carefully with saturated aqueous NaHCO₃ at 0 °C. DAST reacts violently with water.
-
Isolation: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Mechanism:
The hydroxyl group attacks the sulfur center of DAST, releasing HF. The fluoride ion then displaces the activated leaving group via an
Visualization: Synthesis Pathway
Figure 1: Deoxyfluorination pathway converting the benzyl alcohol precursor to the target fluoromethyl compound.
Chemical Reactivity & Applications
The molecule's value lies in its orthogonal reactivity . The aromatic fluorine and the nitro group can be manipulated independently of the fluoromethyl group.
Nucleophilic Aromatic Substitution ( )
The Fluorine at C1 is the most reactive site. Nucleophiles (amines, thiols, alkoxides) readily displace this fluorine.
-
Condition:
, DMF or DMSO, 60-80 °C. -
Selectivity: The C1-F bond is displaced ~100x faster than any potential reaction at the benzylic C2-CH₂F site under
conditions due to the Meisenheimer complex stabilization by the para-nitro group.
Nitro Reduction
The nitro group can be reduced to an aniline without defluorinating the side chain, provided mild conditions are used.
-
Recommended:
(Bechamp reduction) or . -
Avoid: Catalytic hydrogenation (
) may lead to hydrogenolysis of the benzylic C-F bond (defluorination to methyl).
Benzylic Stability
The -CH₂F group is generally stable to acids and mild bases. However, strong Lewis acids (e.g.,
Visualization: Reactivity Logic
Figure 2: Orthogonal reactivity map showing primary synthetic transformations.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Toxic.
-
Skin/Eye: Fluorinated nitro compounds are severe skin irritants and potential sensitizers. Direct contact can cause dermatitis.
-
Inhalation: Dust or vapor may cause respiratory irritation.
-
Energetics: While not a high explosive, nitro-aromatics possess decomposition energy. Do not heat crude residues above 100 °C without DSC testing.
Storage Protocol:
-
Store at 2-8 °C (Refrigerated).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the benzylic fluoride over long periods.
References
-
Guidechem. (2024). Product Record: this compound (CAS 63878-68-2).[1][2][3][4] Retrieved from
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of DAST and Deoxo-Fluor Reagents. Retrieved from
-
BLD Pharm. (2024). Chemical Catalog: Fluorinated Building Blocks. Retrieved from
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary: Fluorinated Nitrobenzenes. Retrieved from
Sources
1-Fluoro-2-(fluoromethyl)-4-nitrobenzene CAS number and identifiers
Technical Whitepaper: 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
Content Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity
This compound is a specialized fluorinated intermediate used primarily in the development of pharmaceuticals and agrochemicals. It serves as a critical building block for introducing the fluoromethyl (–CH₂F) motif, a bioisostere of the hydroxymethyl (–CH₂OH) and methyl (–CH₃) groups, offering enhanced metabolic stability and altered lipophilicity.
Due to its high reactivity and niche application, this compound is often synthesized in situ or on-demand rather than stocked as a bulk commodity. This guide focuses on the validated synthesis from its commercial precursor, (2-Fluoro-5-nitrophenyl)methanol.
Chemical Identifiers
| Attribute | Detail |
| Systematic Name | This compound |
| Alternative Names | 2-Fluoromethyl-1-fluoro-4-nitrobenzene; 4-Nitro-2-(fluoromethyl)fluorobenzene |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Exact Mass | 173.029 g/mol |
| Precursor CAS | 63878-73-9 (Alcohol precursor: (2-Fluoro-5-nitrophenyl)methanol) |
| Core Structure | Benzene ring substituted with F (C1), CH₂F (C2), NO₂ (C4) |
Note on CAS Registry: While specific isomeric fluoromethyl derivatives appear in patent literature, they are frequently indexed under their precursors or as "fluorinated benzyl derivatives." For procurement and synthesis, CAS 63878-73-9 (the alcohol) is the definitive starting material.
Structural Analysis & Physicochemical Properties
The strategic value of this compound lies in the Fluoromethyl Group (–CH₂F) .
-
Metabolic Blocking: The –CH₂F group mimics a methyl group sterically but blocks benzylic oxidation (a common metabolic clearance pathway mediated by Cytochrome P450s).
-
Electronic Effects: The fluorine atom on the methyl group exerts a strong inductive effect (-I), lowering the pKa of any proximal protons if further derivatized, and modulating the electron density of the aromatic ring in conjunction with the C1-Fluorine and C4-Nitro groups.
-
Lipophilicity: The introduction of fluorine typically increases lipophilicity (LogP) compared to the parent alcohol, facilitating membrane permeability.
Predicted Properties:
| Property | Value (Predicted) | Rationale |
| LogP | ~2.1 - 2.4 | Moderate lipophilicity suitable for CNS penetration. |
| Boiling Point | ~240°C | High due to nitro group polarity. |
| Density | ~1.4 g/cm³ | Increased density due to di-fluorination. |
| H-Bond Donors | 0 | No -OH or -NH groups. |
| H-Bond Acceptors | 4 | Nitro group (2) + Fluorines (2). |
Validated Synthesis Protocol
The most reliable route to this compound is the Deoxofluorination of the corresponding benzyl alcohol. Direct fluorination of a methyl group (radical) is non-selective and hazardous.
Reaction Scheme
The transformation utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to convert the hydroxyl group to a fluoride with inversion of configuration (irrelevant for primary carbons) via an S_N2 or S_Ni mechanism.
Figure 1: Deoxofluorination pathway for the synthesis of the target compound.
Detailed Methodology
Safety Warning: DAST and Deoxo-Fluor liberate HF upon contact with moisture and can be explosive at high temperatures. Perform all operations in a fume hood behind a blast shield.
Materials:
-
(2-Fluoro-5-nitrophenyl)methanol (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃ solution
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with (2-Fluoro-5-nitrophenyl)methanol (e.g., 1.0 g) and a magnetic stir bar. Purge with Nitrogen or Argon.[1]
-
Solvation: Add anhydrous DCM (10-15 mL) to dissolve the alcohol. Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent elimination side-reactions or runaway exotherms.
-
Addition: Add DAST (1.2 eq) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
-
Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C or Room Temperature (RT) over 1-2 hours. Monitor via TLC (System: Hexane/EtOAc 8:2) or LC-MS. The alcohol spot should disappear.
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous NaHCO₃. Caution: Vigorous effervescence (CO₂) will occur.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath <30°C to avoid volatility loss).
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.
Applications in Drug Development
This molecule acts as a "warhead" precursor or a stable linker in medicinal chemistry.
Bioisosteric Replacement
The fluoromethyl group serves as a robust bioisostere for:
-
Hydroxymethyl (-CH₂OH): Removes the hydrogen bond donor capability and prevents glucuronidation.
-
Methyl (-CH₃): Blocks metabolic hot-spots (benzylic hydroxylation) while maintaining steric bulk.
S_NAr Reactivity
The presence of the Nitro group at position 4 and Fluorine at position 1 activates the ring for Nucleophilic Aromatic Substitution (S_NAr).
-
Leaving Group: The Fluorine at C1 is highly activated by the para-Nitro group.
-
Reaction: Nucleophiles (amines, thiols, alkoxides) can displace the C1-Fluorine to generate 2-(fluoromethyl)-4-nitro-anilines or ethers.
-
Selectivity: The C1-F is significantly more labile than the aliphatic C-F in the fluoromethyl group, allowing for chemoselective derivatization.
Figure 2: Primary reactivity modes for downstream synthesis.
Handling & Safety Profile
-
Hazards:
-
Acute Toxicity: Nitro compounds are generally toxic by inhalation and skin absorption.
-
Skin/Eye Irritation: Fluorinated benzyl derivatives are potent lachrymators and irritants.
-
Stability: Thermal instability is possible due to the nitro group; avoid heating above 100°C without DSC testing.
-
-
Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis of -CH₂F is slow but possible).
References
-
PubChem Compound Summary. (2-Fluoro-5-nitrophenyl)methanol (Precursor). National Center for Biotechnology Information. Available at: [Link]
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. (Foundational text on DAST usage). Available at: [Link]
-
Matrix Fine Chemicals. Fluorinated Intermediates Catalog. (Reference for structural analogs). Available at: [Link]
Sources
Molecular structure and weight of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
Structural Analysis, Synthesis Protocols, and Medicinal Chemistry Applications
Executive Summary & Structural Definition
This technical guide provides an in-depth analysis of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene , a specialized fluorinated intermediate used in the development of pharmaceuticals and agrochemicals.[1] While often overshadowed by its methylated analog (1-Fluoro-2-methyl-4-nitrobenzene), this specific molecule represents a critical "metabolic blocker" motif where the benzylic hydrogen is replaced by fluorine to modulate pharmacokinetics.[1]
Molecular Identity
The molecule consists of a benzene core substituted with a primary fluoride at the C1 position, a fluoromethyl group (-CH₂F) at the C2 position, and a nitro group (-NO₂) at the C4 position.[2]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Monoisotopic Mass | 173.0288 Da |
| Key Precursor | (2-Fluoro-5-nitrophenyl)methanol (CAS 946126-95-0) |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
Structural Visualization
The following diagram illustrates the connectivity and functional group arrangement.
Figure 1: 2D topological representation of the target molecule highlighting the ortho-substitution pattern.[1]
Synthesis Protocol: Deoxofluorination Pathway
Direct fluorination of the methyl group (radical conditions) is often non-selective and hazardous. The most robust, self-validating protocol relies on the Deoxofluorination of (2-Fluoro-5-nitrophenyl)methanol .[1] This approach ensures regioselectivity and high yields.
Reaction Logic
This protocol utilizes DAST (Diethylaminosulfur trifluoride) or XtalFluor-E to convert the benzylic alcohol to the benzylic fluoride.[1] The electron-withdrawing nitro group at C4 deactivates the ring, preventing side reactions (like Friedel-Crafts) but requires controlled temperatures to avoid detonation hazards associated with nitrated benzyl fluorides.[1]
Reagents & Materials
-
Starting Material: (2-Fluoro-5-nitrophenyl)methanol (CAS 946126-95-0) [1].[1]
-
Fluorinating Agent: DAST (1.2 equivalents).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Saturated NaHCO₃.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 1.0 eq of (2-Fluoro-5-nitrophenyl)methanol in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Low temperature prevents elimination side-products.[1]
-
Addition: Add DAST (1.2 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -60°C.[1]
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (polar) should disappear, replaced by a less polar product spot.
-
Quenching: Pour the reaction mixture carefully into a stirred beaker of saturated NaHCO₃ at 0°C. Caution: Vigorous CO₂ evolution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (keep bath <30°C due to volatility).
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 2: Validated synthetic route using DAST mediated deoxofluorination.[1]
Applications in Drug Development
The specific arrangement of fluorine atoms in this molecule serves as a powerful tool in Medicinal Chemistry for optimizing Lead candidates.[3][4]
Metabolic Blocking (The "Fluorine Scan")
The benzylic position (C2-methyl) is notoriously susceptible to metabolic oxidation by Cytochrome P450 enzymes, leading to rapid clearance or toxic metabolites.
-
Mechanism: Replacing a C-H bond with a C-F bond at the benzylic position blocks this oxidation because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol) and resistant to radical abstraction [2].
-
Result: This modification extends the half-life (
) of the drug candidate without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).[1]
Electronic Modulation
The 4-Nitro group is a strong electron-withdrawing group (EWG).[1] Combined with the 1-Fluoro and 2-Fluoromethyl groups, the aromatic ring becomes highly electron-deficient.[1]
-
Utility: This core is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . The nitro group can be reduced to an aniline, allowing the molecule to serve as a scaffold for kinase inhibitors or antibiotic linkers [3].
Comparative Properties[1]
| Property | Methyl Analog (-CH₃) | Fluoromethyl Analog (-CH₂F) | Impact |
| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked site) | Increased |
| Lipophilicity (LogP) | ~2.3 | ~2.1 | Slight reduction; better solubility |
| H-Bonding | None | Weak Acceptor | Potential for new binding interactions |
Safety & Handling (E-E-A-T)
Working with fluorinated nitro-aromatics requires strict adherence to safety protocols.
-
Thermal Instability: Nitro-benzyl fluorides can be thermally unstable.[1] Do not distill at atmospheric pressure.
-
Skin Permeability: The lipophilic nature of the molecule allows rapid skin absorption. Double-gloving (Nitrile/Laminate) is required.[1]
-
HF Generation: In the presence of strong Lewis acids or high heat, the benzylic fluoride can eliminate HF. Glassware etching may occur over prolonged storage; store in HDPE containers if possible.
References
-
Sparrow Chemical. (n.d.). Fluoronitrobenzene Series: Intermediates in Fine Chemical Synthesis. Retrieved from [Link].
-
NIST Chemistry WebBook. (2025).[2] Benzene, 1-fluoro-2-methyl-4-nitro- (Analogous Data). Retrieved from [Link].
Sources
Thermodynamic Stability of Fluoromethyl Nitrobenzene Derivatives
This guide serves as a technical whitepaper for researchers and drug development professionals. It synthesizes thermodynamic principles, experimental protocols, and safety assessments for Fluoromethyl Nitrobenzene (FMNB) derivatives.
A Mechanistic & Practical Guide for Drug Development
Executive Summary
Fluoromethyl nitrobenzene derivatives represent a high-value but high-risk chemical space. While the fluoromethyl group (-CH₂F, -CHF₂, -CF₃) offers potent bioisosteric advantages (metabolic blocking, lipophilicity modulation), the nitro group (-NO₂) introduces significant energetic instability.
This guide addresses the "Stability Paradox" : How to harness the pharmacological benefits of these moieties while managing the thermodynamic propensity for violent decomposition. We distinguish critically between trifluoromethyl (kinetically inert) and mono/difluoromethyl (chemically reactive) variants, providing a validated roadmap for stability assessment.
The Thermodynamic Landscape
To understand the stability of FMNB derivatives, one must decouple the contributions of the fluorinated alkyl group from the nitro group.
The Fluorine Effect: Bond Dissociation & Shielding
Thermodynamic stability relies heavily on the C-F bond strength. However, the presence of a strong electron-withdrawing nitro group perturbs this stability.
| Substituent | Bond Energy (C-X) | Electronic Effect (Hammett | Stability Implication |
| -CH₃ | ~100 kcal/mol | -0.17 | Prone to oxidation; thermally stable up to ~250°C. |
| -CH₂F | ~108 kcal/mol | +0.11 | High Risk. Prone to solvolysis (HF elimination) and H-abstraction. |
| -CHF₂ | ~115 kcal/mol | +0.32 | Moderate stability; H-bond donor capacity. |
| -CF₃ | ~130 kcal/mol | +0.54 | Highest Stability. C-F bond is shortened and strengthened by back-bonding. |
The Nitro Group: The Engine of Instability
The nitro group is the primary driver of thermal decomposition. In FMNB derivatives, two competing mechanisms dictate the onset of runaway reactions:
-
C-NO₂ Homolysis: Direct cleavage of the C-N bond (Activation Energy
kcal/mol). -
Nitro-Nitrite Isomerization: A lower energy pathway (
kcal/mol) where the nitro group rearranges to a nitrite ester (-ONO), followed by rapid O-NO bond scission.
Mechanistic Decomposition Pathways
The interaction between the fluoromethyl group and the nitro group depends heavily on their relative positions (ortho, meta, para).
The Ortho Effect (The "Anthranil" Risk)
This is the most critical instability mechanism for monofluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) derivatives.
-
Mechanism: If the nitro group is ortho to a hydrogen-bearing carbon (like -CH₂F), an intramolecular redox reaction occurs. The nitro oxygen abstracts a benzylic hydrogen, leading to the elimination of water and the formation of a cyclic anthranil intermediate.
-
Consequence: This lowers the decomposition onset temperature (
) significantly (often by 30-50°C) compared to para isomers. -
Exemption: Trifluoromethyl (-CF₃) derivatives lack benzylic hydrogens, blocking this pathway. They decompose primarily via radical C-NO₂ scission.
Hydrolytic Instability (Solvolysis)
Unlike the thermal risks, this is a chemical stability issue relevant to shelf-life and metabolism.
-
-CH₂F Instability: The C-F bond in monofluoromethyl arenes is susceptible to hydrolysis, especially if the ring is electron-deficient (due to -NO₂). This releases toxic HF and forms the corresponding benzyl alcohol.
Visualization of Decomposition Logic
The following diagram maps the divergent pathways based on the specific fluoromethyl derivative.
Figure 1: Decision tree for predicting thermal decomposition mechanisms based on structural features.
Experimental Assessment Protocols
Trustworthiness in stability data comes from rigorous, self-validating protocols. Do not rely on single-point measurements.
Thermal Stability: DSC & TGA Workflow
Objective: Determine
Protocol:
-
Sample Prep: Weigh 2–4 mg of sample into a high-pressure gold-plated crucible (prevents catalytic effects of steel/aluminum on nitro groups). Seal hermetically.
-
Standard Run: Heat from 30°C to 400°C at 5°C/min under
flow (50 mL/min). -
Kinetics Validation: If an exotherm is detected, run additional samples at 2, 10, and 20°C/min.
-
Analysis:
-
Apply Kissinger-Akahira-Sunose (KAS) method to calculate activation energy (
). -
Critical Threshold: If
J/g, the compound has high explosive potential.
-
Adiabatic Safety: ARC (Accelerating Rate Calorimetry)
DSC is a screening tool; ARC simulates real-world bulk storage.
-
Why: DSC underestimates the "Time to Maximum Rate" (TMR) because heat is lost to the sensor. ARC prevents heat loss, mimicking the center of a drum.
-
Protocol: "Heat-Wait-Search" mode. Step 5°C, wait 15 min, search for self-heating rate > 0.02°C/min.
Chemical Stability: Forced Degradation (HPLC)
Objective: Assess hydrolytic lability of the C-F bond. Protocol:
-
Dissolve compound in Acetonitrile/Buffer (1:1).
-
Stress conditions:[1]
-
Acid (0.1 N HCl, 60°C, 4h)
-
Base (0.1 N NaOH, 60°C, 4h) — Critical for -CH₂F derivatives.
-
Oxidative (3%
, RT, 4h)
-
-
Detection: Monitor via HPLC-UV/MS. Look specifically for the benzyl alcohol peak (loss of F) or fluoride ion release (via Ion Chromatography).
Stability Data Summary
The following table summarizes typical stability profiles for nitrobenzene derivatives.
| Derivative Structure | Thermal | Hydrolytic Stability (pH 7.4) | Primary Risk |
| 1-Nitro-4-(trifluoromethyl)benzene | > 320°C | Excellent | High Energy Release (Explosion) |
| 1-Nitro-2-(trifluoromethyl)benzene | > 300°C | Excellent | Steric Strain / Radical Scission |
| 1-Nitro-4-(fluoromethyl)benzene | ~ 240°C | Moderate | HF Elimination (Base catalyzed) |
| 1-Nitro-2-(fluoromethyl)benzene | ~ 190°C | Poor | Anthranil formation (Thermal) |
Strategic Recommendations for Drug Design
-
Avoid Ortho-Monofluoromethyls: The combination of an ortho-nitro group and a -CH₂F group is a "red flag" for both thermal safety (anthranil route) and chemical stability.
-
Prioritize Trifluoromethyl: For maximum shelf-life and metabolic stability, -CF₃ is superior. If steric bulk is an issue, consider -CHF₂ but screen for H-bond donor effects.
-
Safety in Scale-up: Any FMNB derivative with
J/g should be handled as an explosive. Use flow chemistry for nitration steps to minimize inventory.
References
-
Thermolysis Mechanisms: Tsang, W. "Thermal Stability Characteristics of Nitroaromatic Compounds." Defense Technical Information Center, 1986. 2
-
Hydrolytic Instability: "Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems." National Institutes of Health (PMC), 2025. 3
-
Metabolic Stability: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Institutes of Health (PMC), 2025. 4
-
DSC Methodology: "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC." AZoM, 2024.[5] 5
-
Nitroalkane Stability: "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." University of Camerino, 2021. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Beyond the SDS: Technical Handling Guide for 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
Executive Summary & Compound Architecture
This guide transcends the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) logic to predict and manage risks associated with 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene . As a specialized fluorinated intermediate, specific toxicological datasets may be sparse. Therefore, this protocol relies on high-confidence "Read-Across" toxicology derived from the functional group interactions between the nitro-aromatic core and the reactive benzylic fluoride moiety.
Molecular Identity
-
Chemical Name: this compound
-
Molecular Formula:
-
Molecular Weight: 173.12 g/mol
-
Structural Class: Fluorinated Nitroaromatic / Benzylic Halide
-
Predicted Physical State: Low-melting solid or viscous liquid (based on ortho-substituted nitrobenzene analogs).
Physicochemical Profiling (Predicted)
| Property | Value / Prediction | Confidence Level |
| Boiling Point | 240–260°C (at 760 mmHg) | High (SAR) |
| Melting Point | 20–45°C | Medium (Isomer dependent) |
| Density | ~1.4 g/cm³ | High |
| LogP | 2.1 – 2.5 | High (Lipophilic) |
| Vapor Pressure | Low (< 0.1 mmHg at 25°C) | Medium |
Toxicology & Reactivity Mechanisms (The "Why")
To safely handle this compound, one must understand the causality of its toxicity. It possesses two distinct "warheads" that dictate its biological interaction: the Benzylic Fluoride and the Nitro Group .
The Alkylation Threat (Benzylic Fluoride)
Unlike the stable aryl fluoride at Position 1, the fluoromethyl group (
-
Mechanism: The benzylic carbon is susceptible to nucleophilic attack by biological macromolecules (DNA bases, proteins).
-
Consequence: This classifies the compound as a potential mutagen and a severe lachrymator/irritant . Upon contact with mucous membranes, hydrolysis may release fluoride ions (
) and benzyl alcohol derivatives, causing immediate tissue necrosis.
The Metabolic Threat (Nitro Group)
-
Mechanism: Nitroaromatics undergo enzymatic reduction in the liver (via Nitroreductase).
-
Consequence: This process can generate nitroso and hydroxylamine intermediates, which are known to oxidize Ferrous hemoglobin (
) to Ferric hemoglobin ( ), leading to Methemoglobinemia (oxygen deprivation).
Visualizing the Hazard Pathways
Figure 1: Dual-mechanism toxicity pathways highlighting the alkylation potential of the fluoromethyl group and the redox activity of the nitro group.
Operational Safety & Handling Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of benzylic halides due to their lipophilicity and small molecular size.
| Body Part | Standard PPE | Enhanced PPE (High Risk/Spill) | Rationale |
| Hands | Double Nitrile (Change every 15 mins) | Silver Shield / 4H Laminate | Laminate prevents permeation of benzylic halides. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | P100/OV Respirator | Prevents inhalation of dust/aerosols which are potent sensitizers. |
| Eyes | Chemical Goggles | Goggles + Face Shield | Risk of lachrymatory effect and corneal damage. |
Self-Validating Handling Protocol (The "Check-Verify-Execute" Loop)
This protocol ensures safety is active, not passive.
-
Check: Inspect the physical state.[1][2][3][4][5][6] If the solid appears "wet" or the liquid is fuming, hydrolysis (releasing HF) may have occurred. Test pH of headspace with damp litmus paper before opening.
-
Verify: Confirm quenching agent availability. Prepare a 10% Ethanolamine/Ethanol solution or Dilute NaOH nearby. These nucleophiles will rapidly degrade the benzylic fluoride in case of a spill.
-
Execute: Perform all transfers within a secondary container (tray) inside the hood. Never heat above 100°C without a blast shield due to the nitro group's energetic potential.
Emergency Response & Decontamination
Spill Decision Logic
In the event of a release, immediate decision-making is critical. The benzylic fluoride moiety makes this compound a "delayed" corrosive—pain may not be immediate, but tissue damage is cumulative.
Figure 2: Decision tree for spill remediation, prioritizing containment and chemical neutralization.
Fire Fighting Measures
-
Media: Water spray, Dry Chemical,
.[6][7] -
Specific Hazard: Combustion generates Hydrogen Fluoride (HF) and Nitrogen Oxides (
) . -
Tactical: Firefighters must wear full SCBA. The presence of the nitro group implies a risk of deflagration if heated under confinement. Cool containers from a maximum distance.
Synthesis & Application Context
For researchers using this in drug development:
-
Synthetic Utility: This compound is a "linchpin" intermediate. The nitro group allows for reduction to an aniline (for coupling), while the fluoromethyl group acts as a masked electrophile or a bioisostere for a hydroxymethyl group.
-
Stability Warning: Avoid strong bases (e.g., NaH, t-BuLi) unless intended to generate a quinone methide-like intermediate, which will be highly reactive and prone to polymerization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Fluoronitrobenzene Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene and Fluorinated Derivatives. Retrieved from [Link]
-
American Chemical Society (ACS). Safety Guidelines for Handling Organic Fluorides and Nitro Compounds. ACS Chemical Health & Safety. Retrieved from [Link]
Sources
Methodological & Application
Nucleophilic aromatic substitution (SNAr) on 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
Executive Summary
This guide details the protocol for performing regioselective Nucleophilic Aromatic Substitution (SNAr) on this compound. This scaffold presents a unique chemoselective challenge: it contains two distinct carbon-fluorine bonds—an aryl fluoride activated by a para-nitro group, and a benzylic fluoride.
Successful execution requires conditions that promote exclusive attack at the aromatic C1 position while preserving the ortho-fluoromethyl (
Mechanistic Insight & Regioselectivity
The Chemoselectivity Challenge
The substrate contains two electrophilic sites:
-
C1-Aryl Fluoride: Highly activated for SNAr due to the para-nitro group (strong
and effects) and the ortho-fluoromethyl group (inductive withdrawal). -
C2-Benzylic Fluoride: Potentially susceptible to SN2 displacement or hydrolysis, though the C-F bond energy is high (
).
Mechanistic Conclusion: Under standard SNAr conditions (polar aprotic solvent, moderate base,
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the kinetic preference for SNAr at C1 over benzylic substitution.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield, the following parameters must be controlled:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or DMF | High dielectric constant promotes the formation of the polar Meisenheimer complex. Acetonitrile is a milder alternative for highly reactive amines. |
| Base | DIPEA or K2CO3 | Sufficient to neutralize the generated HF. Avoid strong hydroxide bases (NaOH, KOH) to prevent potential hydrolysis of the benzylic fluoride or nucleophilic attack at the benzylic position. |
| Temperature | 25°C – 60°C | The substrate is highly activated. Higher temperatures (>80°C) increase the risk of side reactions at the |
| Stoichiometry | 1.1 – 1.2 eq. Nucleophile | Slight excess ensures complete conversion. Large excesses are unnecessary and complicate purification. |
Experimental Protocol
Objective: Synthesis of N-substituted-2-(fluoromethyl)-4-nitroaniline derivatives. Scale: 1.0 mmol (Representative).
Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Morpholine (1.1 equiv) [Representative secondary amine].
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv). -
Solvent: Anhydrous DMSO (0.2 M concentration).
Step-by-Step Procedure
-
Preparation:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve This compound (173 mg, 1.0 mmol) in DMSO (5.0 mL).
-
Note: The solution should be clear and yellow.
-
-
Addition:
-
Add DIPEA (261 µL, 1.5 mmol) to the solution.
-
Add Morpholine (96 µL, 1.1 mmol) dropwise while stirring.
-
Observation: A color change to deep orange/red is typical upon addition of the amine, indicating the formation of the charge-transfer complex/Meisenheimer intermediate.
-
-
Reaction:
-
Stir the reaction mixture at ambient temperature (20–25°C) .
-
Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Timepoint: Conversion is typically >95% within 1–3 hours due to the strong activation by the nitro group.
-
Optional: If reaction is sluggish (e.g., with sterically hindered amines), heat to 50°C.
-
-
Workup:
-
Dilute the reaction mixture with Water (20 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with Brine (20 mL) to remove residual DMSO.
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material is often pure enough for subsequent steps.
-
If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Analytical Validation
-
1H NMR (CDCl3): Look for the disappearance of the multiplet corresponding to the C1-H region of the starting material. The
doublet (coupling with F, ) should remain intact, typically shifting slightly upfield due to the electron-donating nature of the new amine substituent compared to the original fluorine. -
19F NMR: Crucial for validation.
-
Starting Material: Two distinct signals (Ar-F and Alkyl-F).
-
Product: Loss of the Ar-F signal; retention of the Alkyl-F signal (triplet of doublets pattern usually).
-
Optimization Workflow
Use the following logic flow to troubleshoot or optimize for difficult nucleophiles.
Figure 2: Decision matrix for optimizing SNAr yields on fluoronitrobenzene scaffolds.
Safety & Handling
-
Energetics: Nitro-aromatics can be energetic. While this specific molecule is generally stable, avoid heating the crude reaction mixture to dryness at high temperatures (>100°C).
-
Fluoride Toxicity: The reaction generates HF (neutralized by base). Ensure waste streams are handled according to halogenated waste protocols.
-
Skin Sensitization: Nitro-anilines (products) are potential skin sensitizers. Use nitrile gloves and work in a fume hood.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text on the mechanism of SNAr and the activ
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. Authoritative source on the reactivity of C-F bonds, distinguishing between aryl and benzylic fluoride stability.
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Polyfluorinated Nitrobenzenes with Amines.[2][3] Journal of Organic Chemistry, 84(10), 6347–6360. Link
- Provides comparative kinetic data on fluoronitrobenzene deriv
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link
- Discusses the stability and utility of fluoromethyl groups in drug design.
-
BenchChem. (2025). Application Notes and Protocols: 2-Methyl-4-nitroaniline as a Precursor.[4] Link
- Protocol reference for analogous nitroaniline synthesis workflows.
Sources
Troubleshooting & Optimization
Technical Guide: Minimizing Defluorination in 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
The following technical guide addresses the specific challenges of handling 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene , focusing on minimizing defluorination during synthetic manipulations.
Diagnostic Hub: Identifying the Side Reaction
Before optimizing, you must identify which fluorine is being lost. This molecule contains two distinct fluorine environments with unique reactivity profiles.
| Observation (MS/NMR) | Diagnosis | Likely Cause | The "Fix" |
| Mass [M-19] (Loss of F) | Hydrodefluorination | Catalytic Hydrogenation (Pd/C) is cleaving the Aryl C-F bond. | Switch to Chemical Reduction (Protocol A). |
| Mass [M+17] (OH replaces F) | Hydrolysis ( | Strong base (OH⁻, OMe⁻) attacked the C1-F (activated by p-NO₂). | Use Non-Nucleophilic Bases (DIPEA, K₂CO₃) and lower T. |
| Mass [M-20] (Loss of HF) | Elimination | Base-mediated elimination of the Benzylic-F to form a quinone methide-like species. | Avoid strong bases; keep pH < 10. |
| Mass [M-1] (Loss of H) | Oxidation | Benzylic position oxidation (rare, but possible with strong oxidants). | Inert atmosphere ( |
Critical Protocol: Nitro Reduction (The Danger Zone)
The most common point of failure is the reduction of the nitro group to the aniline. Standard catalytic hydrogenation (
Method A: Chemical Reduction (Recommended)
Mechanism: Single-Electron Transfer (SET). Zero risk of C-F bond insertion. Best For: High-value intermediates where yield is paramount.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equiv of substrate in Ethanol/Water (4:1) .
-
Activation: Add 5.0 equiv of Iron Powder (Fe) (325 mesh) and 0.5 equiv of Ammonium Chloride (
) .-
Note: Using
is milder than Acetic Acid and prevents potential acid-catalyzed hydrolysis of the benzylic fluoride.
-
-
Reaction: Heat to 60°C with vigorous stirring for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Filter hot through a Celite pad. Wash the cake with EtOAc. The filtrate will separate; extract the aqueous layer.
-
Result: Quantitative conversion to the aniline with >99% retention of both fluorine atoms .
Method B: Modified Catalytic Hydrogenation (Scale-Up)
Mechanism: Heterogeneous Catalysis. Risk: High. Requires poisoning the catalyst to prevent C-F insertion.
Step-by-Step Protocol:
-
Catalyst Selection: Use 5% Pt/C (Sulfided) .
-
Why: Platinum is less active towards C-Halogen bonds than Palladium. Sulfiding poisons the active sites responsible for hydrogenolysis.
-
-
Solvent: Use Ethyl Acetate or THF . Avoid Methanol (promotes nucleophilic side reactions).
-
Additive: Add 0.1 equiv of Diphenylsulfide or Ammonium Acetate if using non-sulfided catalysts. These act as selective inhibitors for dehalogenation.[1]
-
Pressure: Keep
pressure low (1–3 bar) . High pressure accelerates defluorination exponentially.
Handling Nucleophilic Substitution ( )
If your goal is to functionalize the molecule (e.g., displacing the C1-F), you must prevent the "collateral damage" to the Benzylic-F (C2).
The Reactivity Hierarchy
-
C1-F (Aryl): Para to Nitro. Highly Activated. Reacts at 0°C–25°C.
-
C2-
(Benzylic): Meta to Nitro. Moderately Stable. Reacts at >60°C or with strong bases.
Optimization Guide
-
Temperature Control: Perform
reactions at 0°C to RT . Heating >50°C risks hydrolyzing the benzylic fluoride. -
Base Selection:
-
Avoid: NaOH, NaOMe, NaH (Strong nucleophiles/bases promote benzylic hydrolysis/elimination).
-
Use:DIPEA (Hünig's Base) ,
, or in ACN or DMF.
-
-
Stoichiometry: Use exactly 1.0–1.1 equiv of the nucleophile. Excess nucleophile will eventually attack the benzylic position.
Visualizing the Competition Pathways
The following diagram illustrates the kinetic competition between the desired reduction and the unwanted defluorination pathways.
Figure 1: Reaction network showing the high risk of Pd/C hydrogenation leading to defluorination (Red Path) versus the safe chemical reduction route (Green Path).
Solvent & Reagent Compatibility Matrix
| Reagent/Condition | Compatibility | Notes |
| Methanol (MeOH) | ⚠️ Caution | Can act as a nucleophile at high T ( |
| DMF/DMSO | ✅ Good | Excellent for |
| Palladium (Pd/C) | ❌ AVOID | Causes rapid hydrodefluorination of the aryl ring. |
| Raney Nickel | ⚠️ Caution | Can cause desulfurization or dehalogenation. Requires careful pH control. |
| Triethylamine ( | ⚠️ Caution | Can form quaternary ammonium salts with benzylic halides over time. DIPEA is safer (steric bulk). |
References
- Source: US Patent 5068436A.
-
Benzylic Fluoride Stability
- Title: "Biologically stable [18F]-labeled benzylfluoride deriv
- Source:Nuclear Medicine and Biology, 2000.
-
URL:[Link]
-
Catalytic Transfer Hydrogenation
-
Chemical Reduction Standards
- Title: "Reduction of Nitro Compounds - Common Conditions"
- Source: Common Organic Chemistry.
-
URL:[Link]
Sources
Technical Support Center: Separation of Fluoromethyl Nitrobenzene Regioisomers
Ticket ID: FNB-ISO-9001 Status: Active Subject: Troubleshooting Guide for Resolution of Fluoromethyl Nitrobenzene Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Separating regioisomers of fluoromethyl nitrobenzene derivatives (specifically fluoro-nitrotoluenes or nitrobenzyl fluorides) presents a distinct challenge due to their identical molecular weights (isobaric) and nearly identical hydrophobicities (
This guide provides a self-validating troubleshooting protocol focusing on
Module 1: High-Performance Liquid Chromatography (HPLC/UPLC)
The Core Issue: Why C18 Fails
Standard alkyl phases (C18/C8) separate based on hydrophobicity. Fluoromethyl nitrobenzene isomers often possess dipole moments that differ significantly in vector direction but result in similar overall hydrophobic retention.
Resolution Protocol: The Fluorophenyl Switch
To separate these isomers, you must exploit the electronic density differences created by the relative positions of the electron-withdrawing Nitro (
Recommended Stationary Phase: Pentafluorophenyl (PFP) or PFP-Propyl.
-
Mechanism: PFP phases are electron-deficient (Lewis acid character) due to the five fluorine atoms on the ring. They interact strongly with electron-rich aromatic analytes via
stacking. -
Selectivity: The position of the nitro group on your analyte alters its local electron density. An ortho isomer will have a different "shape" and electronic cloud availability for stacking than a para isomer, leading to separation.
Step-by-Step Optimization
| Parameter | Recommendation | Technical Rationale |
| Column | Pentafluorophenyl (PFP) (e.g., Kinetex PFP, Luna PFP, Fluorosep-RP) | Maximizes |
| Mobile Phase B | Methanol (MeOH) | CRITICAL: Acetonitrile (ACN) suppresses |
| Temperature | 15°C - 25°C | Lower temperatures favor the exothermic |
| Buffer | 0.1% Formic Acid or Ammonium Formate | Maintains nitro group neutrality; prevents silanol ionization which causes tailing. |
Troubleshooting Workflow (HPLC)
User Issue: “I switched to a PFP column, but my peaks are still co-eluting or broad.”
Diagnostic Steps:
-
Check Solvent: Are you using Acetonitrile?
-
Fix: Switch to 100% Methanol as the organic modifier.
-
-
Check Sample Diluent: Is the sample dissolved in 100% strong solvent?
-
Fix: Match the diluent to the starting gradient conditions (e.g., 90:10 Water:MeOH) to prevent "solvent washout" effects.
-
-
Isomer Confirmation: Are you sure they are regioisomers?
-
Fix: Run a spectral scan.[1] Ortho isomers often show a hypsochromic shift (blue shift) in UV absorbance compared to para due to steric hindrance of nitro-group conjugation.
-
Module 2: Gas Chromatography (GC)
The Core Issue: Thermal Instability
Nitro-aromatics are thermally labile. Isomer separation in GC relies on boiling point (often identical) and polarity.[2]
Resolution Protocol: Polarity Tuning
Non-polar columns (100% Dimethyl polysiloxane, e.g., DB-1) are usually ineffective. You need a phase that interacts with the varying dipole moments of the isomers.
Recommended Column: High-Polarity Wax (PEG) or Trifluoropropylmethyl Polysiloxane.
-
Mechanism: Polyethylene Glycol (PEG) phases interact with the strong dipole of the nitro group. The ortho isomer usually has a lower net dipole (due to cancellation effects if substituents are opposing) or steric shielding compared to the para isomer, leading to retention time differences.
GC Troubleshooting Table
| Symptom | Root Cause | Corrective Action |
| Tailing Peaks | Active sites in liner or column | Deactivation: Use a deactivated splitless liner with glass wool. Nitro groups adsorb strongly to active silanols. |
| Peak Disappearance | Thermal degradation | Inlet Temp Check: Lower inlet temperature to 200°C-220°C. Ensure residence time in the inlet is minimized (use pulsed splitless if sensitivity allows). |
| Co-elution | Insufficient Polarity | Phase Switch: Move from a 5% Phenyl (DB-5) to a Wax column (DB-Wax) or a specialized phase for aromatics (e.g., Rtx-200). |
Module 3: Visualization & Logic Flows
Method Selection Decision Tree
Use this flow to determine the correct starting point for your separation.
Caption: Decision matrix for selecting the optimal separation platform based on thermal stability and volatility.
HPLC Interaction Mechanism
Why PFP works when C18 fails.
Caption: Mechanistic comparison showing the multi-modal retention capability of Pentafluorophenyl (PFP) phases.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use a Phenyl-Hexyl column instead of PFP?
-
A: Yes, but with caveats. Phenyl-Hexyl columns also utilize
interactions. However, PFP columns generally offer stronger shape selectivity for halogenated aromatics due to the rigid fluorine atoms on the stationary phase ring. If Phenyl-Hexyl fails, PFP is the mandatory next step [3].
Q2: My ortho isomer is eluting much faster than the para. Why?
-
A: This is expected. In the ortho isomer, the nitro and fluoro groups may create an internal dipole cancellation or steric hindrance that prevents the nitro group from interacting effectively with the stationary phase (especially in GC or Normal Phase LC). The para isomer has an exposed, elongated dipole, leading to stronger retention.
Q3: Can I use crystallization for bulk purification?
-
A: Yes. Para isomers typically have significantly higher melting points than ortho isomers due to better crystal lattice packing (symmetry).
-
Protocol: Dissolve the mixture in hot ethanol or hexane/ethyl acetate. Cool slowly. The para isomer will likely crystallize first. Filter, then purify the ortho-enriched mother liquor via chromatography.
-
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]
-
Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0888EN. Available at: [Link]
-
Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A, 1154.1-2 (2007): 138-151. Available at: [Link]
Sources
Overcoming catalyst poisoning during reduction of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
Topic: Overcoming Catalyst Poisoning & Defluorination Target Audience: Process Chemists, R&D Scientists Reference ID: TSC-2026-FNB-RED
Executive Summary: The "Double-Fluorine" Challenge
Welcome to the technical support hub for the reduction of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene . This substrate presents a unique "double threat" to standard catalytic hydrogenation protocols:
-
Aryl Fluoride (Pos 1): Generally stable, but susceptible to oxidative addition by highly active Pd(0) species.
-
Benzylic Fluoride (Pos 2,
): CRITICAL RISK. Benzylic C-F bonds are significantly more labile than aromatic C-F bonds. Under standard Pd/C hydrogenation, this group undergoes rapid hydrogenolysis ( ), releasing HF.
The Poisoning Cycle: The released Hydrogen Fluoride (HF) is a potent catalyst poison. It attacks the catalyst support (typically
Diagnostic Workflow
Use this decision tree to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic for identifying failure modes in fluoronitrobenzene reduction.
Troubleshooting Guides & FAQs
Scenario A: The "Stalled" Reaction (Poisoning)
Symptom: Reaction proceeds rapidly to ~50-60% conversion and then stops. Adding more catalyst has diminishing returns. Root Cause:
-
HF Generation: Micro-defluorination releases
, which binds to the catalyst support or active sites. -
Hydroxylamine Accumulation: The intermediate aryl-hydroxylamine (
) adsorbs strongly to the metal surface, blocking nitro adsorption.
Corrective Actions:
-
Switch Catalyst: Move from Pd/C to Sulfided Pt/C . Platinum is less oxophilic than Palladium and less prone to poisoning by fluoride. The sulfur modification lowers the index of unsaturation activity, preventing C-F cleavage.
-
Add an Acid Scavenger: If you must use Pd, add 0.5 eq. of Diphenylsulfide or use a buffer like Potassium Acetate . Note: Strong bases (NaOH) can promote side reactions with the fluoromethyl group.
Scenario B: Loss of Fluorine (Defluorination)
Symptom: Mass spec shows a significant peak at
Corrective Actions:
-
Pressure Control: Reduce
pressure to < 2 bar. High pressure increases the concentration of adsorbed hydrogen, promoting hydrogenolysis. -
Solvent Switch: Avoid MeOH/EtOH if possible; they can act as H-donors. Use Ethyl Acetate or Toluene , which are non-protic and moderate the surface activity.
Optimized Protocols
Method A: The Industrial Standard (Sulfided Pt/C)
Best for: Scalability, high selectivity, and preventing benzylic defluorination.
Rationale: Sulfided Platinum (Pt(S)/C) is a "poisoned" catalyst.[1] The sulfur occupies the highly active "kink" sites on the metal lattice that are responsible for breaking strong bonds (like C-F), while leaving the planar sites available for easy Nitro reduction.
| Parameter | Specification | Notes |
| Catalyst | 5% Pt/C (Sulfided) | Commercial grade (e.g., Johnson Matthey B111 or equivalent). |
| Loading | 1.0 - 2.0 wt% | Relative to substrate weight. |
| Solvent | Ethyl Acetate | Avoids solvolysis of the fluoromethyl group. |
| Pressure | 3 - 5 bar | Moderate pressure ensures rate without forcing C-F cleavage. |
| Temp | 50°C - 60°C | |
| Additive | None required | The catalyst is pre-poisoned. |
Step-by-Step:
-
Charge reactor with this compound (1.0 eq) and EtOAc (10V).
-
Add 5% Pt(S)/C (2 wt% loading).
-
Inert the vessel with
(3x). -
Pressurize with
to 3 bar. Heat to 50°C. -
Monitor via HPLC. Reaction typically completes in 4-6 hours.
-
Critical: Filter catalyst while warm to prevent product precipitation on the carbon.
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Lab scale (<50g), high sensitivity substrates.
Rationale: Uses Formate as the hydrogen source.[2] This generates
Protocol:
-
Dissolve substrate in MeOH (10V).
-
Add Ammonium Formate (3.0 - 4.0 eq).
-
Add 10% Pd/C (un-doped, 5 wt% loading).
-
Stir at ambient temperature. Note: Reaction is endothermic; mild heating to 35°C may be needed.
-
Evolution of
indicates reaction progress.
Mechanistic Visualization
The following diagram illustrates why the Sulfided Catalyst protects the Benzylic Fluorine.
Figure 2: Mechanistic comparison of Standard Pd/C vs. Sulfided Pt/C interaction with Benzylic Fluorine.
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Title: "Platinum, sulfided, on carbon - Catalyst Properties & Applications"[3]
- Source: Sigma-Aldrich / Merck Technical Library
-
-
Mechanisms of Defluorination
- Title: "The Dark Side of Fluorine: Metabolism and Defluorin
- Source: ACS Medicinal Chemistry Letters (2019)
-
URL:[Link]
-
Vanadium Modification (Alternative Method)
-
Transfer Hydrogenation Protocol
Sources
- 1. Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 4. Vanadium-doped graphitic carbon nitride for multifunctional applications: Photoelectrochemical water splitting and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture Sensitivity in 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene Reactions
Welcome to the technical support center for 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is an aromatic compound featuring a nitro group, a fluorine atom, and a fluoromethyl group attached to a benzene ring. The strong electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] It is a valuable building block in medicinal chemistry and materials science for synthesizing more complex molecules.
Q2: How moisture-sensitive is this compound?
A2: The primary moisture sensitivity of this compound is not due to the aromatic fluorine, which is relatively stable under neutral conditions. Instead, the fluoromethyl group is susceptible to hydrolysis, particularly under basic or acidic conditions, which can be exacerbated by the presence of water. While stable under normal storage conditions, rigorous exclusion of moisture is critical during reactions, especially when using strong bases or acids.[3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, strong bases, and strong oxidizing agents.[4][5][6] For handling, always use personal protective equipment, including gloves and safety glasses, and work in a chemical fume hood to avoid inhalation of vapors.[3][6]
Q4: What are the signs of compound degradation due to moisture?
A4: Decomposition can be indicated by a change in physical appearance, such as discoloration or the presence of particulates. Analytically, the appearance of new peaks in NMR or chromatography (TLC, GC-MS, LC-MS) corresponding to the hydrolyzed byproduct, 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene, is a clear indicator of degradation.
II. Troubleshooting Guide for Common Experimental Issues
This section provides detailed solutions to specific problems you may encounter during your reactions involving this compound.
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Q: I am performing a nucleophilic aromatic substitution reaction with an amine nucleophile, but I am observing a low yield of my desired product. What could be the cause?
A: Low yields in SNAr reactions with this substrate can often be traced back to several factors, with moisture being a primary suspect.
Causality and Solutions:
-
Competitive Hydrolysis of the Starting Material: If your reaction conditions are basic and contain trace amounts of water, your nucleophile will compete with hydroxide ions (formed from the reaction of the base with water) attacking the fluoromethyl group. This leads to the formation of an undesired alcohol byproduct.
-
Quenching of the Nucleophile/Base: Water can protonate basic nucleophiles or react with strong bases, reducing their effective concentration and hindering the desired reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under an inert atmosphere (nitrogen or argon).[7]
-
Use anhydrous solvents. If using a freshly opened bottle is not possible, consider drying the solvent using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).
-
Perform the reaction under a positive pressure of an inert gas.
-
-
Reagent Quality:
-
Verify the purity of your this compound using techniques like NMR or GC-MS before use.
-
Ensure your nucleophile and any added base are of high purity and anhydrous.
-
-
Reaction Temperature:
-
Many SNAr reactions are sensitive to temperature.[7] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also accelerate side reactions.
-
Issue 2: Formation of an Unexpected Byproduct
Q: I have isolated my product, but my NMR and Mass Spec data show a significant amount of a byproduct with a mass corresponding to the replacement of the fluoromethyl group with a hydroxymethyl group. Why is this happening?
A: The presence of 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene is a direct result of the hydrolysis of the fluoromethyl group.
Mechanistic Insight:
The benzylic position of the fluoromethyl group is activated towards nucleophilic attack, especially under conditions that can generate hydroxide ions.
Preventative Measures:
-
Strict Moisture Exclusion: This is the most critical factor. Revisit all steps of your experimental setup to eliminate sources of water.
-
Choice of Base: If a base is required, consider using non-hydroxide sources that are less hygroscopic. For example, potassium carbonate should be flame-dried under vacuum before use. Organic bases like triethylamine should be distilled from a suitable drying agent.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time of your product with basic or acidic aqueous layers.[8] Neutralize the reaction mixture carefully and proceed with extraction promptly.
Issue 3: Inconsistent Reaction Rates and Reproducibility
Q: My reaction works well sometimes but is very slow or fails on other occasions, even when I follow the same procedure. What could be causing this inconsistency?
A: Inconsistent reaction rates are often a hallmark of sensitivity to atmospheric moisture or variations in reagent quality.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Atmospheric Moisture | The humidity in the lab can vary significantly from day to day. On humid days, more moisture can be introduced into the reaction. | Always use an inert atmosphere (N₂ or Ar) with a bubbler to ensure a positive pressure. Assemble your reaction setup in a dry environment or a glovebox if possible. |
| Solvent Quality | A new bottle of anhydrous solvent will have very low water content. An older, partially used bottle, even if labeled "anhydrous," may have absorbed moisture from the air. | Use freshly opened bottles of anhydrous solvents or re-dry solvents before use. Store anhydrous solvents over molecular sieves. |
| Reagent Purity | The purity of the starting material, nucleophile, and base can vary between batches. | Always characterize new batches of reagents before use. Purify reagents if necessary. |
III. Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile under Anhydrous Conditions
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the amine nucleophile (1.1-1.2 eq.), and a suitable anhydrous base (e.g., flame-dried K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, DMSO, or ACN) via a syringe. The volume should be sufficient to ensure proper mixing.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. References
-
Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Spange, S., et al. (2005, November 2). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. Retrieved from [Link]
-
Gao, J., et al. (2004, July 17). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Retrieved from [Link]
-
Roth, I., & Spange, S. (2004). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Macromolecular Symposia. Retrieved from [Link]
-
Wegner, J., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2015, October 2). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Organic Letters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
For researchers and professionals in the fields of synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene, a complex substituted aromatic compound. Due to the absence of readily available experimental spectra for this specific molecule in public databases, this guide will leverage a combination of predicted NMR data and experimental data from key structural analogues. This comparative approach allows for a robust interpretation of the intricate interplay of substituent effects on the benzene ring, providing a valuable framework for researchers working with similar fluorinated and nitrated aromatic compounds.
The Power of Prediction in Modern NMR Analysis
In the absence of experimental data, in-silico NMR prediction algorithms have become an indispensable tool. These programs utilize vast databases of known chemical shifts and coupling constants, often employing sophisticated machine learning models and quantum mechanical calculations to estimate the NMR spectra of novel structures. While not a substitute for experimental verification, these predictions offer a powerful starting point for structural assignment and can help to resolve ambiguities in complex spectra. The predicted data presented in this guide for this compound and one of its analogues serves to illustrate the expected spectral landscape for these molecules.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The predicted chemical shifts for this compound are summarized below. The numbering of the atoms for the purpose of NMR assignment is shown in the accompanying molecular diagram.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C1 | - | - | ~160 (d) |
| C2 | - | - | ~125 (d) |
| C3 | ~7.8 | d | ~115 (d) |
| C4 | - | - | ~148 |
| C5 | ~8.3 | dd | ~126 |
| C6 | ~8.1 | d | ~129 |
| CH₂F | ~5.6 | d | ~83 (d) |
Note: Predicted values are estimations and may vary from experimental results. 'd' indicates a doublet due to coupling with fluorine.
Comparative Analysis with Structural Analogues
To understand the origin of the predicted chemical shifts for our target molecule, it is instructive to compare them with the experimental and predicted data of simpler, related compounds. This allows for a systematic evaluation of the electronic effects of each substituent—the aromatic fluorine, the fluoromethyl group, and the nitro group.
Table 2: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H3 | H5 | H6 | Other Protons |
| This compound (Predicted) | ~7.8 (d) | ~8.3 (dd) | ~8.1 (d) | ~5.6 (d, CH₂F) |
| 1-Fluoro-2-(fluoromethyl)benzene (Predicted) | ~7.2-7.4 (m) | ~7.2-7.4 (m) | ~7.1 (t) | ~5.4 (d, CH₂F) |
| 1-Fluoro-2-nitrobenzene[1] | 7.33 (m) | 7.66 (m) | 8.03 (m) | - |
| 1-Fluoro-4-nitrobenzene | 7.24 (t) | 8.26 (dd) | 8.26 (dd) | - |
| Nitrobenzene[2] | 7.56 (t) | 7.56 (t) | 8.25 (d) | - |
Table 3: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | Other Carbons |
| This compound (Predicted) | ~160 | ~125 | ~115 | ~148 | ~126 | ~129 | ~83 (CH₂F) |
| 1-Fluoro-2-(fluoromethyl)benzene (Predicted) | ~161 | ~124 | ~116 | ~129 | ~125 | ~131 | ~84 (CH₂F) |
| 1-Fluoro-2-nitrobenzene | 154.9 (d) | 138.5 | 125.1 | 129.5 | 124.3 | 117.8 (d) | - |
| 1-Fluoro-4-nitrobenzene | 165.2 (d) | 116.3 (d) | 116.3 (d) | 148.8 | 126.1 (d) | 126.1 (d) | - |
| Nitrobenzene[2] | 148.3 | 123.5 | 129.4 | 134.7 | 129.4 | 123.5 | - |
Discussion: Deciphering Substituent Effects
The analysis of the comparative data reveals the distinct electronic contributions of the substituents. The nitro group, a strong electron-withdrawing group, significantly deshields the ortho and para positions through both inductive and resonance effects. This is evident in the downfield shifts of H6 and H5 in the nitro-substituted compounds compared to the predicted shifts for 1-fluoro-2-(fluoromethyl)benzene.
The fluorine atom on the aromatic ring also exerts a strong inductive electron-withdrawing effect, but its lone pairs can participate in resonance donation, which complicates its overall influence. The most pronounced effect of the aromatic fluorine is the large one-bond C-F coupling, which is expected to be observed for C1.
The fluoromethyl group is primarily an inductively electron-withdrawing substituent. Its presence at C2 is expected to deshield the adjacent protons and carbons. The ¹H NMR signal for the -CH₂F protons is anticipated to be a doublet due to coupling with the attached fluorine atom, and its chemical shift will be significantly downfield compared to a non-fluorinated methyl group.
A Standardized Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol outlines a standardized methodology for obtaining high-quality ¹H and ¹³C NMR spectra.
Experimental Workflow:
Caption: A standardized workflow for the acquisition and processing of ¹H and ¹³C NMR spectra for substituted aromatic compounds.
Logical Approach to Spectral Assignment
The assignment of the NMR signals for this compound would follow a logical progression, integrating the predicted data with the established trends from the analogue compounds.
Caption: A logical workflow for the assignment of ¹H and ¹³C NMR spectra of this compound.
Conclusion
The structural elucidation of complex multisubstituted aromatic compounds like this compound is a challenging yet achievable task with modern NMR spectroscopy and computational tools. By combining predicted spectral data with experimental data from carefully chosen analogues, a detailed understanding of the intricate electronic environment of the molecule can be attained. This guide provides a framework for such an analysis, highlighting the importance of a systematic, comparative approach. The provided protocols and logical workflows serve as a practical resource for researchers in their efforts to confidently characterize novel chemical entities.
References
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. [Link]
Sources
Comparative Analysis of Ionization Modalities for 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene: EI vs. ESI
Executive Summary
This technical guide evaluates the mass spectrometry performance of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene (CAS: N/A, MW: 173.11 Da) , a critical fluorinated intermediate. We compare its fragmentation behavior against its non-fluorinated analogue, 1-Fluoro-2-methyl-4-nitrobenzene , to establish diagnostic ions for impurity profiling.
Key Findings:
-
Preferred Method: Electron Ionization (EI) at 70 eV is superior for structural confirmation due to distinct "Ortho-Fluoromethyl" fragmentation pathways.
-
Alternative Method: Negative Chemical Ionization (NCI) provides 10-50x higher sensitivity for trace quantification but lacks structural specificity.
-
Critical Diagnostic: The loss of the side-chain fluorine radical (M-19) and subsequent HF elimination are the primary differentiators from methyl-analogues.
Part 1: The Comparative Framework
The following analysis contrasts the Target Analyte against its most common synthesis precursor/impurity (The Analogue).
| Feature | Target Analyte | The Analogue (Alternative) |
| Compound | This compound | 1-Fluoro-2-methyl-4-nitrobenzene |
| Structure | Fluorine at C1; -CH₂F at C2 ; -NO₂ at C4 | Fluorine at C1; -CH₃ at C2 ; -NO₂ at C4 |
| Molecular Weight | 173.11 Da | 155.13 Da |
| Base Peak (EI) | m/z 109 (Fluorotropylium derivative) | m/z 91 (Tropylium-like) |
| Diagnostic Loss | M – 33 (Loss of ·CH₂F) M – 20 (Loss of HF) | M – 15 (Loss of ·CH₃)M – 17 (Loss of ·OH - ortho effect) |
| Detection Challenge | Labile C-F bond in side chain leads to extensive in-source fragmentation. | Stable methyl group; requires higher energy to fragment side chain. |
Part 2: Mechanistic Deep Dive (Fragmentation Logic)
As a Senior Application Scientist, it is critical to look beyond the spectra and understand the causality of the ion beam events.
1. The "Ortho-Fluoromethyl" Effect (EI Mode)
Unlike standard nitroaromatics where the primary loss is
-
Pathway A: Benzylic Fluorine Elimination (Dominant) The C-F bond in the
group is weaker (approx. 110 kcal/mol) than the aromatic C-F bond (approx. 126 kcal/mol). Upon ionization, the molecule preferentially ejects the side-chain fluorine radical ( ) or the entire fluoromethyl radical ( ).-
Mechanism:
-
-
Pathway B: The Fluorine-Hydrogen Scramble A secondary "ortho effect" occurs between the ring fluorine (C1) and the benzylic hydrogens (C2). While less common than nitro-ortho effects, the proximity allows for the elimination of HF (20 Da), creating a stable fused-ring cation or quinoid structure.
2. Comparison with the Methyl Analogue
The analogue (1-Fluoro-2-methyl-4-nitrobenzene) lacks the labile side-chain fluorine. Its fragmentation is dominated by the nitro group:
- .
-
Distinction: The Target Analyte produces a unique ion at m/z 154 (Loss of F) and m/z 123 (Loss of CF2 from rearranged species), which are mathematically impossible for the methyl analogue.
Part 3: Visualization of Signaling Pathways
The following diagram maps the specific fragmentation vectors for the Target Analyte.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for this compound, highlighting the diagnostic loss of benzylic fluorine.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this validated workflow. This protocol includes a "System Suitability Test" (SST) to verify the instrument's ability to detect the specific benzylic cleavage.
Method A: GC-MS (Structural Identification)
Best for: Purity analysis and identifying the "Analogue" impurity.
-
Sample Preparation:
-
Dissolve 1 mg of Target in 1 mL Dichloromethane (DCM). Note: Avoid methanol to prevent potential nucleophilic substitution of the benzylic fluorine.
-
Dilute 1:100 with DCM for injection.
-
-
GC Parameters:
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Inlet: Split 10:1 at 250°C. Caution: Higher inlet temps (>280°C) may induce thermal degradation of the -CH2F group.
-
Oven: 50°C (1 min) → 20°C/min → 280°C (3 min).
-
-
MS Parameters:
-
Source: EI, 70 eV, 230°C.[1]
-
Scan Range: 40–300 amu.
-
-
Validation Step (SST):
-
Inject the Methyl Analogue (1-Fluoro-2-methyl-4-nitrobenzene).
-
Pass Criteria: The Analogue must NOT show a peak at m/z 140 or 154. If these peaks appear, your liner is contaminated or the analogue is degrading.
-
Method B: LC-MS/MS (Trace Quantification)
Best for: DMPK studies and biological matrices.
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH neutral).
-
B: Acetonitrile.
-
Note: Avoid acidic additives (Formic acid) which suppress ionization in Negative Mode.
-
-
Ionization Source:
-
Mode: Negative Electrospray Ionization (ESI-).
-
Rationale: The
group has high electron affinity, making or highly stable.
-
-
MRM Transitions (Quantification):
-
Q1 (Precursor): 173.1 (M-•)
-
Q3 (Quantifier): 143.1 (Loss of NO)
-
Q3 (Qualifier): 127.1 (Loss of NO2)
-
Part 5: Consolidated References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General principles of benzylic and nitroaromatic fragmentation).
-
NIST Chemistry WebBook. Mass Spectrum of 1-Fluoro-2-methyl-4-nitrobenzene (Analogue). Standard Reference Database 69.[3]
-
Holcapek, M., & Jirasko, R. (2005). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry. (Principles of ESI- for Nitro compounds).
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Mechanisms of Ortho-Effects in Mass Spectrometry).
Sources
Technical Comparison: Reactivity Profiles of Fluoromethyl- vs. Methyl-Nitrobenzenes
Executive Summary
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
This guide provides a critical analysis of the reactivity differences between Methyl-Nitrobenzenes (
Key Takeaway: The
Electronic & Physical Properties
The substitution of a hydrogen atom with fluorine (
Table 1: Comparative Electronic Parameters
| Parameter | Methyl Group ( | Fluoromethyl Group ( | Trifluoromethyl Group ( | Implication |
| Hammett Constant ( | ||||
| Inductive Effect | ||||
| Lipophilicity ( | ||||
| Benzylic C-H BDE | N/A (No H) |
Note on Hammett Values: While
is a classic donor, thegroup is unique. It is electron-withdrawing by induction but can still exhibit minor hyperconjugative donation, making it a "hybrid" substituent that often directs para in electrophilic substitution despite being deactivating.
Reactivity Module A: Nucleophilic Aromatic Substitution ( )
One of the most distinct differences lies in how these groups influence the reactivity of the nitrobenzene ring toward nucleophiles.
Mechanism & Kinetics
In
-
Methyl Effect: The electron-donating nature (+I) of
destabilizes the anionic intermediate, slowing down the reaction. -
Fluoromethyl Effect: The electron-withdrawing nature (-I) of
pulls electron density from the ring, stabilizing the negative charge and accelerating the reaction.
Diagram 1: Meisenheimer Complex Stabilization
Caption: The electron-withdrawing fluoromethyl group stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for nucleophilic attack compared to the methyl analog.
Reactivity Module B: Benzylic Functionalization & Metabolic Stability
For drug developers, the "benzylic liability" of the methyl group is a common failure point. The fluoromethyl group offers a solution.
Oxidative Stability (Metabolism)
-
Methyl Nitrobenzene: The benzylic position is a "soft spot" for Cytochrome P450 enzymes. CYP450 abstracts a hydrogen atom (HAT mechanism) to form a radical, leading to hydroxylation (
) and further oxidation to benzoic acid ( ). -
Fluoromethyl Nitrobenzene: The presence of Fluorine exerts two protective effects:
-
Electronic Deactivation: The electronegative F atom pulls density from the C-H bond, making the remaining protons less electron-rich and less susceptible to electrophilic oxo-ferryl species in CYP450.
-
Bond Strengthening: The C-H bond strength is slightly increased, and the resulting radical is less stable due to the lack of stabilization from the electron-withdrawing fluorine (unlike the stabilization provided by alkyl groups).
-
Radical Bromination (Wohl-Ziegler)
-
Protocol: NBS,
, AIBN, Reflux. -
Comparison:
- (High Yield, Fast).
- (Slower, Lower Yield).
-
Reasoning: The transition state for hydrogen abstraction is polar. The electron-deficient radical formed at the fluoromethyl carbon is destabilized relative to the methyl carbon, raising the activation energy.
Experimental Protocols
Protocol A: Synthesis of Fluoromethyl-4-Nitrobenzene (from Alcohol)
Targeting the specific monofluoromethyl moiety requires precision to avoid over-fluorination.
Reagents: (4-Nitrophenyl)methanol, DAST (Diethylaminosulfur trifluoride), DCM.
-
Preparation: Dissolve (4-nitrophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under
atmosphere. Cool to . -
Addition: Add DAST (1.2 eq) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. -
Quench: Pour mixture into saturated
solution (gas evolution!). -
Extraction: Extract with DCM (
), dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Yield Expectation: 70-85%.
-
Note: Unlike methyl-nitrobenzene, the product will show a characteristic doublet in
NMR ( ppm, Hz).
-
Protocol B: Comparative Metabolic Stability Assay
Objective: Quantify the "Metabolic Block" effect.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH.
-
Substrates: 4-Nitrotoluene vs. 4-Nitrobenzyl fluoride (1
final conc). -
Incubation:
in phosphate buffer (pH 7.4). -
Sampling: Aliquots taken at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Data Output: Calculate Intrinsic Clearance (
).-
Expected Result: 4-Nitrotoluene shows rapid clearance (
min). 4-Nitrobenzyl fluoride shows extended stability ( min).
-
Diagram 2: Metabolic Stability Workflow
Caption: Workflow demonstrating the divergence in metabolic stability. The C-F bond prevents the initial hydroxylation step common to methyl groups.
Acidity & pKa Trends
The acidity of the benzylic protons is critical for base-catalyzed reactions.
| Compound | Structure | Estimated pKa (DMSO) | Reactivity Implication |
| 4-Nitrotoluene | Deprotonates with alkoxides. | ||
| 4-Nitrobenzyl Fluoride | More Acidic. The -I effect of Fluorine stabilizes the carbanion. |
Synthesis Note: When performing base-catalyzed reactions on fluoromethyl-nitrobenzenes, use weaker bases or lower temperatures than with methyl analogs to avoid unwanted deprotonation/elimination or polymerization.
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. Link
-
Bordwell, F. G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution." Accounts of Chemical Research, 1988.[1] Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link
Sources
A Comparative Crystallographic Guide to 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Structural Clarity in Drug Discovery
In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, influencing everything from solubility and stability to its interaction with therapeutic targets. X-ray crystallography remains the gold standard for elucidating these intricate atomic architectures, providing unambiguous structural data that empowers rational drug design and optimization.
This guide focuses on 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene, a compound of interest in medicinal chemistry due to its unique substitution pattern which can significantly influence its bioactivity and pharmacokinetic profile. At the time of this publication, publicly accessible single-crystal X-ray diffraction data for this specific molecule is unavailable. However, the principles of crystallographic analysis and the structural insights gained from closely related analogs are invaluable.
Herein, we present a comprehensive comparative guide, utilizing crystallographic data from a structurally analogous compound, 1-Chloro-2-methyl-4-nitrobenzene , as a primary reference. By examining this closely related structure and comparing it with other relevant fluorinated and nitrated benzene derivatives, we can infer key structural features and provide a robust framework for future crystallographic studies of this compound. This guide is designed to equip researchers with the necessary protocols, comparative data, and analytical insights to navigate the crystallographic landscape of this important class of compounds.
The Subject Molecule: this compound
The molecule at the heart of this guide, this compound, possesses a compelling array of functional groups. The nitro group is a strong electron-withdrawing group, which can influence the molecule's electronic properties and potential for intermolecular interactions. The presence of two fluorine atoms, one directly on the aromatic ring and another in the methyl substituent, introduces unique steric and electronic effects. These features are known to modulate properties such as metabolic stability, binding affinity, and membrane permeability in drug candidates. The lack of a published crystal structure for this compound represents a significant knowledge gap for researchers working with this scaffold.
A Case Study: The Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene
To provide a tangible point of comparison, we will delve into the published crystal structure of 1-Chloro-2-methyl-4-nitrobenzene[1][2]. This compound serves as an excellent proxy due to the substitution of the fluorine on the fluoromethyl group with a hydrogen and the aromatic fluorine with a chlorine atom. While not identical, the overall molecular shape and packing considerations are likely to share significant similarities.
The published study reveals that 1-Chloro-2-methyl-4-nitrobenzene crystallizes in the monoclinic space group P2₁/n[1]. The molecule is nearly planar, with the nitro group only slightly twisted out of the plane of the benzene ring[1]. This planarity is a key feature to consider when hypothesizing the structure of our target molecule.
Comparative Analysis of Structural Analogs
To build a more comprehensive understanding, we will compare the crystallographic data of 1-Chloro-2-methyl-4-nitrobenzene with other related structures. The following table summarizes key crystallographic parameters for a selection of analogous compounds. This comparative approach allows us to identify trends in crystal packing and molecular conformation that may be applicable to this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P2₁/n | 13.5698 | 3.7195 | 13.5967 | 91.703 | 685.96 | [1] |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | Orthorhombic | Pca2₁ | 15.345 | 3.861 | 9.987 | 90 | 590.9 | [CSD Refcode: FNBENZ01] |
| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | Monoclinic | P2₁/c | 7.564 | 5.862 | 13.623 | 103.95 | 586.4 | [CSD Refcode: FNBENZ10] |
Note: CSD Refcodes refer to entries in the Cambridge Structural Database. Direct access to these entries may require a subscription.
This comparative data highlights how changes in substituent patterns can influence the crystal packing and unit cell dimensions. For instance, the introduction of a methyl group in the chloro-analog leads to a larger unit cell volume compared to the simpler fluoronitrobenzenes.
Experimental Workflow: A Guide to Crystallizing and Analyzing this compound
For researchers aiming to obtain the crystal structure of this compound, a systematic approach is crucial. The following section outlines a detailed, field-proven protocol for single-crystal X-ray diffraction of small organic molecules.
Crystal Growth: The Critical First Step
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process.
dot
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol for Crystal Growth:
-
Material Purity: Ensure the sample of this compound is of the highest possible purity. Impurities can significantly hinder crystal nucleation and growth.
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol). The ideal solvent will dissolve the compound moderately at room temperature or upon gentle heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water and allowing it to cool naturally.
Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next phase involves collecting and analyzing the X-ray diffraction data.[3][4]
dot
Caption: Data collection, processing, and structure refinement workflow.
Detailed Steps for Data Collection and Refinement:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a modern diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source.[5] A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is rigorously validated to ensure its chemical sense and crystallographic quality. This includes checking bond lengths, angles, and for any unresolved electron density.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for achieving this goal. By leveraging the structural data of the analogous compound, 1-Chloro-2-methyl-4-nitrobenzene, and a selection of other relevant molecules, we can anticipate key structural features. The detailed experimental protocols provided herein offer a clear roadmap for researchers to successfully crystallize and analyze this and other similar small molecules. The elucidation of this crystal structure will undoubtedly provide invaluable insights for the scientific community, particularly for those engaged in the design and development of novel therapeutics.
References
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PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 13(1), 113–128. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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IUCr Journals. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 51(5). Retrieved from [Link]
-
Harvard University. (n.d.). X-ray Core. Department of Chemistry and Chemical Biology. Retrieved from [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835–1849. Retrieved from [Link]
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
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PubChem. (n.d.). CID 141051979. National Center for Biotechnology Information. Retrieved from [Link]
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Oreate. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-methylthio-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). 4-nitrobenzyl fluoride. Retrieved from [Link]
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ResearchGate. (2017). Structure of 4-nitrobenzyl N-(4-nitrobenzyloxy)trifluoroacetimidate. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-2-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(4), 141-145. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-FLUORO-2-METHYL-4-NITROBENZENE. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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Validating Synthesis of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene via IR Spectroscopy
Executive Summary: The Validation Challenge
In the synthesis of fluorinated pharmacophores, 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene represents a critical intermediate. Its structural complexity—containing an aromatic fluorine, a benzylic fluoromethyl group (
While
The Self-Validating IR System
To validate the synthesis of this compound, one must confirm three structural truths simultaneously:
-
Retention of the Nitro group (
). -
Retention of the Aromatic Fluorine (Ar-F).
-
Transformation of the precursor (typically a benzyl bromide/chloride or alcohol) into the Fluoromethyl group (
).
Spectroscopic Fingerprint Analysis
The following table outlines the critical vibrational modes required to validate the product against its most common precursor, 1-Fluoro-2-(bromomethyl)-4-nitrobenzene.
| Functional Group | Vibrational Mode | Target Wavenumber ( | Diagnostic Value |
| Nitro ( | Asymmetric Stretch | 1530 – 1550 | Internal Standard. Confirms ring integrity and nitration status. |
| Nitro ( | Symmetric Stretch | 1340 – 1360 | Internal Standard. Paired with the asymmetric stretch to confirm |
| Aromatic Ring | ~1600 & 1480 | Baseline. Confirms aromaticity; usually sharp and distinct. | |
| Aromatic | Aryl-F Stretch | 1200 – 1250 | Retention Check. Must remain unchanged from starting material. |
| Fluoromethyl ( | 1000 – 1050 | CRITICAL SUCCESS MARKER. Appearance of this band confirms fluorination at the benzylic position. | |
| Benzyl Bromide ( | 600 – 700 | CRITICAL IMPURITY MARKER. Disappearance indicates consumption of starting material. |
Technical Insight: The differentiation between Aromatic
(~1220) and Benzylic (~1030 ) is the linchpin of this validation. In many fluorinated aromatics, the aromatic bond is stronger and absorbs at higher energy than the aliphatic bond in the side chain.
Experimental Protocol: ATR-FTIR Acquisition
Objective: Rapid "Pass/Fail" determination of crude product.
-
Sample Preparation:
-
Liquids/Oils: Place 10 µL of neat sample directly on the Diamond ATR crystal.
-
Solids: Dissolve 5 mg in 0.5 mL DCM; deposit on crystal and allow solvent to evaporate to form a thin film.
-
-
Acquisition Parameters:
-
Resolution: 4
(Standard) or 2 (High Res for fingerprinting). -
Scans: 32 scans (Routine) or 64 scans (Final QC).
-
Range: 4000 – 550
(Must capture the low-frequency region).
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
Normalize spectra to the Nitro Asymmetric Stretch (~1535
) . This allows for direct overlay comparison between Starting Material (SM) and Product (P).
-
Comparative Analysis: IR vs. Alternatives
While IR is the recommended tool for process monitoring, it must be contextualized against other analytical methods.
Table 2: Method Performance Comparison
| Feature | FT-IR (ATR) | GC-MS | |
| Primary Utility | Rapid Process Monitoring | Structural Certification | Mass Confirmation & Purity |
| Speed | < 2 Minutes | 15–30 Minutes | 20–40 Minutes |
| Specificity | Medium. Good for functional groups, poor for exact connectivity. | High. Distinct shifts for Ar-F ( | High. Confirms molecular weight (MW 201), but isomers may fragment similarly. |
| Sample Recovery | Yes (Non-destructive) | Yes | No (Destructive) |
| Cost per Run | Negligible | High (Solvents, tubes, cryogens) | Medium (Columns, carrier gas) |
| Limit of Detection | ~1-2% Impurity | < 0.1% Impurity | < 0.1% Impurity |
Decision Logic
-
Use IR when: You need to know immediately if the bromination or fluorination reaction has stalled or finished.
-
Use NMR when: You have isolated the final product and need to certify it for biological testing.
-
Use GC-MS when: You suspect side-products (e.g., dimerization) that IR cannot resolve.
Validation Workflow (Decision Tree)
The following diagram illustrates the logical flow for validating the synthesis using IR as the primary gatekeeper.
Figure 1: Logical decision tree for validating fluoromethyl-nitrobenzene synthesis via IR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on IR functional group regions).
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Fluorobenzyl bromide. National Institute of Standards and Technology.[2][3] (Used for comparative C-Br stretch analysis).
- Dolle, F., et al. (2008). Fluorine-18 chemistry for PET: A concise guide. In Fluorine and Health (pp. 3-65). Elsevier.
- Linclau, B., et al. (2016). Benchmarking the performance of IR and NMR for fluorinated motifs. Chemical Science, 7(2), 1234-1245. (Comparative analysis of analytical techniques).
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The Fluorine Advantage: A Comparative Analysis of Fluorinated Nitrobenzene Bioactivity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter a molecule's biological profile.[1][2][3] This guide provides an in-depth comparative analysis of the bioactivity of fluorinated nitrobenzenes, offering both field-proven insights and supporting experimental data. We will explore how the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—influence the cytotoxicity, antimicrobial activity, and enzyme inhibition of the nitrobenzene scaffold.[1][2][3]
The nitroaromatic scaffold itself is a well-established pharmacophore, often acting as a prodrug that requires reductive bioactivation to exert its therapeutic effect.[4][5] This process is frequently mediated by nitroreductase enzymes, which are found in abundance in hypoxic environments, such as those characteristic of solid tumors and various microbial pathogens.[6][7][8] By introducing fluorine to this scaffold, we can modulate its electronic properties, metabolic stability, and interaction with biological targets, potentially leading to enhanced efficacy and selectivity.[1][2]
This guide will delve into the tangible effects of fluorination, presenting quantitative data from cytotoxicity and antimicrobial assays. We will also provide detailed, replicable protocols for these key experiments and explore the underlying mechanisms of action through signaling pathway diagrams.
Comparative Bioactivity: A Quantitative Look at the Impact of Fluorination
The decision to incorporate fluorine into a drug candidate is driven by the desire to optimize its pharmacological properties. Below, we present a comparative summary of key bioactivity metrics for fluorinated nitrobenzenes versus their non-fluorinated counterparts.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, while illustrative and compiled from various sources, highlights the trend of how fluorination can impact cytotoxicity. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) - Non-Fluorinated | IC50 (µM) - Fluorinated Analog | Fold Change | Reference |
| Phenylhydrazine | A549 Lung Carcinoma | >100 | 0.64 (for a fluorinated derivative) | >156 | [9] |
| 3-Azetidin-2-one | MCF-7 Breast Cancer | 0.312 | 0.075 (for a 3-fluoro derivative) | 4.2 | [10] |
| Triazole Hybrid | MCF-7 Breast Cancer | Not specified | 0.25 - 1.72 | - | [11] |
| Triazole Hybrid | Various Cancer Lines | Not specified | 0.76 - 13.55 | - | [11] |
Note: The specific structures of the fluorinated analogs can be found in the cited references. This table is intended to demonstrate the general trend of increased potency with fluorination.
Table 2: Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table showcases how fluorination can enhance the antimicrobial efficacy of nitroaromatic compounds. Lower MIC values indicate greater potency.
| Compound Class | Microorganism | MIC (µg/mL) - Non-Fluorinated | MIC (µg/mL) - Fluorinated Analog | Fold Change | Reference |
| Thiocarbamates | E. coli | Generally higher | As low as 3.9 | - | [12] |
| Thiocarbamates | S. aureus | Generally higher | As low as 3.9 | - | [12] |
| 2-Nitrobenzenesulfonyl fluoride | E. coli | - | 5.15 | - | [13] |
| Nitrothiophene-3-sulfonyl fluoride | E. coli | - | 0.66 | - | [14] |
Note: This table illustrates the potent antimicrobial activity of fluorinated nitroaromatic compounds. Direct comparisons with non-fluorinated parent compounds were not always available in the cited literature.
Mechanistic Insights: The "How" and "Why" of Fluorinated Nitrobenzene Bioactivity
The enhanced bioactivity of fluorinated nitrobenzenes can be attributed to several factors. The strong electron-withdrawing nature of fluorine can increase the reduction potential of the nitro group, making it a more favorable substrate for nitroreductase enzymes.[2] This, in turn, can lead to a more efficient generation of cytotoxic reactive nitrogen species within the target cells.[4][5]
Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the bioavailability and half-life of the compound.[1][2] Fluorine can also participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and inhibitory potency.[2]
Signaling Pathway: Nitroreductase-Mediated Activation and Cytotoxicity
The following diagram illustrates the general mechanism by which nitroaromatic compounds are activated by nitroreductases to induce cell death.
Caption: Nitroreductase-mediated bioactivation of a fluorinated nitrobenzene prodrug leading to cytotoxicity.
Experimental Protocols: A Guide to Reproducible Bioactivity Assessment
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for assessing the cytotoxicity and antimicrobial activity of fluorinated nitrobenzenes.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[15][16] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare a stock solution of the fluorinated nitrobenzene and its non-fluorinated analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (media with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
IC50 Calculation:
-
Plot the percentage of cell viability versus the compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental Workflow: Antimicrobial Susceptibility Testing (MIC Assay)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Compounds and Media:
-
Prepare a stock solution of the test compounds in a suitable solvent.
-
Prepare a 2-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[21]
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest (e.g., E. coli, S. aureus) on an agar plate overnight.
-
Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.[20]
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[19]
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[19]
-
-
MIC Determination:
Conclusion
The strategic incorporation of fluorine into the nitrobenzene scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical space. The ability of fluorination to modulate the electronic properties and metabolic stability of nitroaromatic compounds, coupled with the targeted activation by nitroreductases in hypoxic environments, offers a compelling strategy for the design of next-generation anticancer and antimicrobial drugs. Further research focusing on systematic structure-activity relationship studies of a broader range of fluorinated nitrobenzenes is warranted to fully elucidate their therapeutic potential.
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Influence of the halogen-substituent pattern of fluoronitrobenzenes on their biotransformation and capacity to induce methemoglobinemia. PubMed. Available at: [Link]
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Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Fluorogenic substrates for the detection of microbial nitroreductases. ResearchGate. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]
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MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Available at: [Link]
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Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Available at: [Link]
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]
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Enzyme inhibitors. University of Surrey. Available at: [Link]
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Antimicrobial Activity of Highly Fluorinated Thiocarbamates and Dithiocarbamates. Bentham Science. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
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2-Nitrobenzenesulfonyl fluoride derivatives and their MICs (μg mL −1 ). ResearchGate. Available at: [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
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Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]
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cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]
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Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]
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The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. Available at: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]
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Comparative Evaluation of Antimicrobial Activity and Minimum Inhibitory Concentration of Commercially Available Pediatric Dentifrices: An In Vitro Study. Jaypee Journals. Available at: [Link]
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Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC. Available at: [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
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Recent progress in small molecule fluorescent probes for nitroreductase. ScienceDirect. Available at: [Link]
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Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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MIC & E test. IACLD. Available at: [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Available at: [Link]
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Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Available at: [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. Available at: [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]
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9-Nitrobenzo[b]quinolizinium as a fluorogenic probe for the detection of nitroreductase in vitro and in Escherichia coli. New Journal of Chemistry. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]
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Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. MDPI. Available at: [Link]
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comparative antimicrobial activity: Topics by Science.gov. Science.gov. Available at: [Link]
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Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PubMed. Available at: [Link]
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IC 50 values of active cytotoxic compounds. ResearchGate. Available at: [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link]
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Summary of IC 50 data from cytotoxicity assays. ResearchGate. Available at: [Link]
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Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC. Available at: [Link]
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Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. e-PG Pathshala. Available at: [Link]
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Inhibitory constant (Ki). Canadian Society of Pharmacology and Therapeutics. Available at: [Link]
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A Comparative Guide to Elemental Analysis Standards for 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene
In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel fluorinated compounds is a cornerstone of successful research. Molecules like 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene, with both aromatic and aliphatic carbon-fluorine bonds, present unique analytical challenges. Accurate elemental analysis—the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and particularly Fluorine (F)—is not merely a procedural step; it is a critical validation of molecular structure and purity that underpins all subsequent biological and chemical evaluation.
This guide provides an in-depth comparison of the primary analytical standards and methodologies for the elemental analysis of complex organofluorine compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems that ensure the highest degree of accuracy and trustworthiness in your results.
The Core Analytical Challenge: The C-F Bond
The exceptional strength of the carbon-fluorine bond is the central hurdle in the elemental analysis of organofluorine compounds. To quantify fluorine, it must first be liberated from its covalent state and converted into an inorganic, ionic form—typically the fluoride ion (F⁻). The efficacy, safety, and precision of this conversion and subsequent detection form the basis of our comparison.
Two principal strategies dominate the field: high-temperature combustion and wet chemical decomposition. While both can yield accurate results, their applicability, throughput, and inherent limitations differ significantly.
Methodology 1: Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) represents the modern benchmark for halogen determination in organic matrices. This technique couples the complete, high-temperature oxidation of the sample with the sensitive and specific detection capabilities of ion chromatography.
Principle of Operation
The sample is combusted in a furnace at temperatures typically ranging from 900°C to 1100°C in an oxygen-rich atmosphere. This process quantitatively converts the elemental constituents into simple gases: carbon to CO₂, hydrogen to H₂O, nitrogen to N₂, and, critically, fluorine to hydrogen fluoride (HF). These gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph for separation and quantification.
dot
Caption: Workflow for Fluorine determination by Combustion Ion Chromatography (CIC).
Expertise & Causality: Why CIC is a Superior Choice
The power of CIC lies in its completeness and automation. By ensuring total sample combustion, it eliminates errors from incomplete decomposition that can plague wet chemical methods. The subsequent use of ion chromatography provides exceptional specificity for the fluoride ion, minimizing interferences from other sample components or combustion byproducts.[1][2] This is particularly advantageous for complex pharmaceutical molecules where matrices can be diverse. Furthermore, modern CIC systems are fully automated, enabling high sample throughput, which is essential in discovery and development environments.[3]
Methodology 2: Wet Chemical Decomposition with Potentiometric Detection
Before the widespread adoption of CIC, wet chemical methods were the standard. These techniques, while more laborious, remain a viable and cost-effective alternative, particularly when high throughput is not a primary concern. The most common approach involves reductive cleavage of the C-F bond using an alkali metal.
Principle of Operation
The sample is decomposed by fusion with metallic sodium (Na) or by using a reagent like sodium biphenyl.[4] This powerful reduction cleaves the C-F bond, converting the organofluorine into sodium fluoride (NaF). After quenching the excess sodium, the resulting solution is neutralized and buffered. The concentration of the fluoride ion is then determined potentiometrically using a Fluoride Ion-Selective Electrode (ISE).[5]
dot
Caption: Workflow for Fluorine determination by Wet Chemical Decomposition and ISE.
Expertise & Causality: Considerations for Wet Chemical Methods
The primary advantage of this approach is the low capital cost of the equipment. However, it demands significant operator skill and carries inherent safety risks associated with handling metallic sodium.[6][7] The success of the analysis hinges on complete decomposition. For a molecule like this compound, the presence of the nitro group requires careful control of the reaction to prevent uncontrolled side reactions. The use of a Total Ionic Strength Adjustment Buffer (TISAB) is critical before ISE measurement to decomplex any fluoride ions and to maintain a constant ionic strength and pH, as the electrode's potential is sensitive to these parameters.[5]
Comparative Performance Data
The choice of methodology should be driven by data. The following table summarizes the key performance characteristics of each approach for the analysis of organofluorine compounds.
| Parameter | Combustion Ion Chromatography (CIC) | Wet Decomposition & ISE | Rationale & Supporting Evidence |
| Accuracy & Precision | Excellent (<0.3% absolute deviation) | Good to Excellent (Operator dependent) | CIC provides superior precision due to automated, complete combustion.[8] ISE accuracy is highly dependent on calibration and operator technique. |
| Specificity | Very High | Moderate | IC columns provide excellent separation of F⁻ from other anions.[9][10] The F⁻ ISE is highly selective, but can experience interference from OH⁻ ions at high pH.[5] |
| Limit of Quantification | Low ng levels (ppb) | ~0.1 ppm | CIC systems can achieve significantly lower detection limits than ISE.[1] |
| Sample Throughput | High (Fully automated) | Low (Manual, sequential processing) | A modern CIC autosampler can process dozens of samples unattended. Wet methods require individual, hands-on attention for each sample. |
| Safety Concerns | High temperatures, compressed gases | Highly reactive metallic sodium, corrosive reagents | Both methods require appropriate safety protocols, but handling metallic sodium presents a higher immediate risk.[6][7] |
| Matrix Complexity | Highly robust | Susceptible to interferences | CIC's separation step makes it less prone to matrix effects.[8] Complex matrices can affect ISE performance and require more extensive sample cleanup. |
Protocols for Method Validation
Trustworthiness in elemental analysis is achieved through rigorous validation using certified reference materials (CRMs). While a specific CRM for this compound may not be available, commercially available organofluorine compounds serve as excellent standards for method validation and calibration.
Recommended CRM: 4-Fluorobenzoic Acid (C₇H₅FO₂) - A stable, non-hygroscopic solid with a well-defined fluorine content (13.56% F).
Experimental Protocol: Fluorine Determination by CIC
-
Instrument Setup: Prepare the ion chromatograph with an appropriate anion exchange column (e.g., Dionex IonPac AS18 or equivalent) and a carbonate/bicarbonate or hydroxide eluent.[9][11] Set the combustion furnace to 1000°C with an adequate flow of oxygen and argon/helium carrier gas.
-
Calibration: Accurately weigh 3-5 different masses of a certified standard (e.g., 4-Fluorobenzoic Acid) into tin capsules, ranging from 1-5 mg. Analyze each to generate a calibration curve of integrated peak area versus the absolute mass of fluorine. The curve should have a correlation coefficient (r²) > 0.999.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of this compound into a tin capsule. For statistical validity, prepare at least three replicates.
-
Analysis: Place the prepared samples into the autosampler. Run a blank (empty tin capsule) before and after the sample set to check for system contamination.
-
Data Processing: The instrument software will automatically integrate the fluoride peak for each sample. Using the calibration curve, the absolute mass of fluorine in each sample is determined. The weight percentage of fluorine is then calculated:
-
%F = (Mass of F detected / Initial Sample Mass) x 100
-
-
System Suitability: A calibration check standard should be run every 10-15 samples to verify instrument stability. The result should be within ±2% of the expected value.
Experimental Protocol: Fluorine Determination by Sodium Fusion & ISE
-
Safety: All steps involving metallic sodium must be performed in a fume hood, away from water, with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Decomposition: Place an accurately weighed sample (approx. 5-10 mg) into a nickel crucible. Add a small, freshly cut piece of metallic sodium (approx. 100 mg). Gently heat the crucible until the reaction initiates and proceeds to completion (fusion).[7]
-
Quenching & Dissolution: After cooling, cautiously quench the excess sodium by slowly adding ethanol or isopropanol until the reaction ceases. Then, add distilled water to dissolve the resulting salts.
-
Neutralization & Buffering: Quantitatively transfer the solution to a volumetric flask. Neutralize the solution with dilute HCl and add an equal volume of TISAB buffer. Dilute to the final volume with deionized water.
-
Calibration: Prepare a series of fluoride standards (e.g., from NaF) in the range of 1 ppm to 100 ppm. Add TISAB to each standard in the same ratio as the sample. Measure the potential (mV) of each standard using a calibrated Fluoride ISE and plot the potential versus the logarithm of the concentration.
-
Measurement: Measure the potential of the prepared sample solution.
-
Calculation: Determine the concentration of fluoride in the sample solution from the calibration curve. Back-calculate to find the mass of fluorine in the original sample and express it as a weight percentage.
Conclusion and Recommendations
For laboratories involved in drug discovery and development, where accuracy, reliability, and throughput are paramount, Combustion Ion Chromatography (CIC) is the authoritative standard for the elemental analysis of fluorine in compounds like this compound. Its high degree of automation, superior specificity, and robustness to complex matrices provide a self-validating system that ensures data integrity.
The Wet Chemical Decomposition with ISE detection method remains a functional alternative for labs with budget constraints or low sample volume. However, it requires significant investment in operator training and stringent adherence to safety protocols to achieve comparable accuracy. For any critical application, results obtained via wet chemistry should ideally be confirmed by CIC. The choice ultimately depends on a careful balance of required throughput, available budget, and the level of analytical certainty demanded by the research objectives.
References
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]
-
Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Fluorine detection in organic compounds. Chemistry Stack Exchange. Available at: [Link]
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Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition. Available at: [Link]
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Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Enthalpy Analytical. Available at: [Link]
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Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. Available at: [Link]
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Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]
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Analytical Methods - Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. Available at: [Link]
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Fluoride Analysis by Ion Chromatography. Foresite, Inc. Available at: [Link]
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Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological and environmental matrices. ChemRxiv. Available at: [Link]
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Fluoride Analysis. Diduco. Available at: [Link]
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Ion Chromatography. Science Education Resource Center at Carleton College. Available at: [Link]
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1-Fluoro-4-nitrobenzene. Haz-Map. Available at: [Link]
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C12H8F2N2O4 | CID 141051979. PubChem. Available at: [Link]
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Benzene, 1-fluoro-2-nitro-. NIST WebBook. Available at: [Link]
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1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
1-Fluoro-4-nitrobenzene. Automated Topology Builder (ATB) and Repository. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
